1'-(Tert-butoxycarbonyl)spiro[chroman-2,4'-piperidine]-4-carboxylic acid
Description
1'-(Tert-Butoxycarbonyl)spiro[chroman-2,4'-piperidine]-4-carboxylic acid (CAS: 1160247-75-5) is a spirocyclic compound featuring a chroman ring fused to a piperidine moiety, with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid substituent. Its molecular formula is C₁₉H₂₃NO₅, and it has a molecular weight of 345.39 g/mol .
Properties
IUPAC Name |
1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3,4-dihydrochromene-2,4'-piperidine]-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO5/c1-18(2,3)25-17(23)20-10-8-19(9-11-20)12-14(16(21)22)13-6-4-5-7-15(13)24-19/h4-7,14H,8-12H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYDPTLAMZWDGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=CC=CC=C3O2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678336 | |
| Record name | 1'-(tert-Butoxycarbonyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1009375-04-5 | |
| Record name | 1'-(tert-Butoxycarbonyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1’-(Tert-butoxycarbonyl)spiro[chroman-2,4’-piperidine]-4-carboxylic acid typically involves multiple steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving phenol and an appropriate aldehyde under acidic conditions.
Spiro Formation: The chroman ring is then reacted with a piperidine derivative to form the spiro compound. This step often requires the use of a strong base to facilitate the nucleophilic attack.
Introduction of the Tert-butoxycarbonyl Group: The final step involves the protection of the nitrogen atom in the piperidine ring with a tert-butoxycarbonyl group. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction control.
Chemical Reactions Analysis
1’-(Tert-butoxycarbonyl)spiro[chroman-2,4’-piperidine]-4-carboxylic acid undergoes various chemical reactions:
Oxidation: The chroman ring can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions with various electrophiles.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. Major products formed from these reactions include quinone derivatives, dihydro derivatives, and substituted amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 347.41 g/mol. Its structure features a spirocyclic arrangement that contributes to its unique chemical properties, making it a valuable building block in organic synthesis.
Medicinal Chemistry Applications
a. Drug Development
1'-(Tert-butoxycarbonyl)spiro[chroman-2,4'-piperidine]-4-carboxylic acid is utilized in the synthesis of various pharmaceutical agents. Its structural characteristics allow for modifications that can enhance biological activity or improve pharmacokinetic properties. For instance, derivatives of this compound have been explored for their potential as analgesics and anti-inflammatory agents.
b. Targeting Specific Receptors
Research indicates that derivatives of this compound can selectively target certain receptors, which is crucial for developing drugs with fewer side effects. For example, studies have shown that spirocyclic compounds can exhibit selective binding affinity for specific neurotransmitter receptors, potentially leading to advancements in treating neurological disorders.
Synthetic Methodologies
a. Organic Synthesis
The compound serves as an intermediate in various synthetic pathways. Its ability to undergo diverse chemical reactions makes it a versatile reagent in organic synthesis. It can participate in cyclization reactions, forming complex structures that are often challenging to synthesize otherwise.
b. Use in Multicomponent Reactions
This compound has been employed in multicomponent reactions (MCRs), which are essential for creating libraries of compounds efficiently. MCRs involving this compound can lead to the rapid generation of diverse chemical entities with potential biological activities.
Case Study 1: Analgesic Development
A study focused on synthesizing a series of derivatives from this compound demonstrated promising analgesic properties in preclinical models. The modifications made to the spirocyclic framework enhanced potency while reducing side effects compared to traditional analgesics.
Case Study 2: Neuropharmacology
Research published in a peer-reviewed journal highlighted the potential of this compound's derivatives in treating conditions like depression and anxiety by modulating serotonin receptors. The unique structural features allowed for enhanced receptor binding affinity and selectivity.
Safety and Handling Considerations
As with many chemical compounds used in research and development, safety protocols must be strictly followed when handling this compound. It is classified with precautionary statements indicating potential hazards such as skin irritation and eye damage.
Mechanism of Action
The mechanism of action of 1’-(Tert-butoxycarbonyl)spiro[chroman-2,4’-piperidine]-4-carboxylic acid involves its interaction with molecular targets through its functional groups. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing a reactive amine that can form covalent bonds with electrophilic centers in target molecules. The chroman and piperidine rings provide structural stability and facilitate interactions with hydrophobic and aromatic regions of target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
Key structural analogues and their similarity metrics are summarized below:
Notes:
- Higher similarity scores (>0.90) correlate with conserved Boc-protected piperidine and carboxylic acid motifs.
- Substituent variations (e.g., methyl, ethyl) modulate steric and electronic properties, impacting receptor binding .
Biological Activity
1'-(Tert-butoxycarbonyl)spiro[chroman-2,4'-piperidine]-4-carboxylic acid (CAS No. 1009375-04-5) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H25NO5
- Molecular Weight : 361.43 g/mol
- Structure : The compound features a spiro structure that combines elements of chroman and piperidine, which may contribute to its biological effects.
Antimicrobial Activity
Research indicates that spiro compounds, including derivatives of chroman and piperidine, exhibit significant antimicrobial properties. The structural features of this compound may enhance its interaction with microbial membranes, leading to increased permeability and cell death.
Cytotoxicity
Studies have shown that similar compounds can induce cytotoxic effects in various cancer cell lines. The mechanism often involves the activation of apoptotic pathways or disruption of cellular metabolism. For instance, compounds with structural similarities have demonstrated the ability to inhibit cell proliferation in breast and colon cancer models.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is supported by its ability to modulate cytokine production and inhibit pro-inflammatory pathways. Such effects are crucial in conditions like arthritis and other inflammatory diseases.
The biological activity of this compound may be attributed to:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in inflammatory processes.
- Interaction with Receptors : The spiro structure may allow for effective binding to specific receptors involved in pain and inflammation pathways.
Study on Cytotoxicity
A study published in the Journal of Organic Chemistry investigated the cytotoxic effects of various spiro compounds on human cancer cell lines. Results indicated that certain derivatives significantly reduced cell viability through apoptosis induction mechanisms .
Antimicrobial Testing
In a comparative study, derivatives of spiro compounds were tested against a range of bacterial strains. The results demonstrated that some compounds exhibited potent antibacterial activity, suggesting that modifications in the chemical structure can enhance efficacy .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
